Cas no 161740-69-8 ((11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione)
161740-69-8 structure
Product Name:(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione
CAS-Nr.:161740-69-8
MF:C24H31FO7
MW:450.497151613235
CID:1062790
PubChem ID:72941711
Update Time:2025-04-20
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (11β,16α)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
- (11β,16α)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)] pregna-1,4-diene-3,20-di
- (11β,16α)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)] pregna-1,4-diene-3,20-dione
- UNII-S0B64T183I
- Triamcinolone Acetonide Related Compound C
- Triamcinolone Acetonide 21-Aldehyde Hydrate
- 9-Fluoro-11beta,21,21-trihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21,21-trihydroxy-16,17-((1-methylethylidene)bis(oxy))-, (11beta,16alpha)-
- 21-Hydroxy triamcinolone acetonide
- (11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
- 9-Fluoro-11beta,21,21-trihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione (Triamcinolone Acetonide 21-Aldehyde Hydrate)
- TRIAMCINOLONE ACETONIDE IMPURITY C [EP IMPURITY]
- Triamcinolone Acetonide Related Compound C, Triamcinolone Acetonide 21-Aldehyde Hydrate
- Q27288393
- (11beta,16alpha)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dio
- (11beta,16alpha)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-Methylethylidene)bis(oxy)]
- 9-FLUORO-11.BETA.,21,21-TRIHYDROXY-16.ALPHA.,17-(1-METHYLETHYLIDENEDIOXY)PREGNA-1,4-DIENE-3,20-DIONE
- PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,21,21-TRIHYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-, (11.BETA.,16.ALPHA.)-
- Triamcinolone acetonide specified impurity C [EP]
- (1S,2S,4R,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- 161740-69-8
- S0B64T183I
- (11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione
-
- Inchi: 1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1
- InChI-Schlüssel: ASTBRKVQRYGLJO-DGGKRYAMSA-N
- Lächelt: F[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@@H]3[C@](C(C(O)O)=O)([C@@]1(C)C[C@@H]2O)OC(C)(C)O3)=O)C
Berechnete Eigenschaften
- Genaue Masse: 450.20538149g/mol
- Monoisotopenmasse: 450.20538149g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 2
- Komplexität: 956
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 113Ų
Experimentelle Eigenschaften
- Dichte: 1.4±0.1 g/cm3
- Schmelzpunkt: >239°C (dec.)
- Siedepunkt: 591.6±50.0 °C at 760 mmHg
- Flammpunkt: 311.6±30.1 °C
- Dampfdruck: 0.0±3.8 mmHg at 25°C
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Refrigerator
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | F596045-25mg |
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
161740-69-8 | 25mg |
$ 114.00 | 2023-09-07 | ||
| TRC | F596045-100mg |
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
161740-69-8 | 100mg |
$ 224.00 | 2023-09-07 | ||
| TRC | F596045-500mg |
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
161740-69-8 | 500mg |
$ 926.00 | 2023-09-07 | ||
| TRC | F596045-1g |
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
161740-69-8 | 1g |
$1669.00 | 2023-05-18 | ||
| A2B Chem LLC | AE84514-25mg |
Triamcinolone acetonide 21-aldehyde hydrate |
161740-69-8 | 25mg |
$230.00 | 2024-04-20 | ||
| A2B Chem LLC | AE84514-100mg |
Triamcinolone acetonide 21-aldehyde hydrate |
161740-69-8 | 100mg |
$338.00 | 2024-04-20 | ||
| A2B Chem LLC | AE84514-500mg |
Triamcinolone acetonide 21-aldehyde hydrate |
161740-69-8 | 500mg |
$1008.00 | 2024-04-20 |
(11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione Verwandte Literatur
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
161740-69-8 ((11b,16a)-9-Fluoro-11,21,21-trihydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione) Verwandte Produkte
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- 53962-41-7(21-Carboxylic Acid Triamcinolone Acetonide)
- 3870-07-3(21-(Acetyloxy) Triamcinolone Acetonide)
- 51022-69-6(Amcinonide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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